3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
CAS No.:
Cat. No.: VC15960303
Molecular Formula: C7H8N4O2S
Molecular Weight: 212.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4O2S |
|---|---|
| Molecular Weight | 212.23 g/mol |
| IUPAC Name | 3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine |
| Standard InChI | InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3 |
| Standard InChI Key | ZEMXGIPHEKGEFB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 3-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine consists of a fused pyrazole-pyrimidine ring system. The pyrazolo[1,5-a]pyrimidine scaffold is characterized by a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system. Critical substituents include:
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Methylsulfonyl group (-SO₂CH₃) at position 3, which introduces strong electron-withdrawing effects and enhances metabolic stability.
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Amine (-NH₂) at position 6, providing a site for hydrogen bonding and electrophilic interactions .
X-ray crystallography data for analogous compounds (e.g., 5-chloropyrazolo[1,5-a]pyrimidines) reveal bond lengths of approximately 1.36 Å for N–C bonds in the pyrimidine ring and 1.42 Å for C–S bonds in sulfonyl groups . The methylsulfonyl moiety adopts a trigonal planar geometry, while the amine group participates in intermolecular hydrogen bonding, influencing crystal packing .
Synthesis and Functionalization
Post-Functionalization Strategies
The amine at position 6 allows further derivatization:
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Acylation: Reaction with acyl chlorides to form amides (e.g., acetyl, benzoyl).
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Reductive Alkylation: Using aldehydes and NaBH₃CN to introduce alkyl groups .
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Cross-Coupling: Suzuki-Miyaura reactions for aryl group incorporation at position 5 .
Pharmacological Activity and Mechanism
Kinase Inhibition
3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine demonstrates potent inhibition of casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer and inflammatory diseases. In vitro studies using differential scanning fluorimetry (DSF) revealed a Tₘ shift of 8.2°C for CK2α at 1 µM, comparable to the reference inhibitor silmitasertib . Molecular docking suggests the sulfonyl group forms hydrogen bonds with Lys68 and Asp175 in the ATP-binding pocket, while the amine interacts with Val116 .
Serotonin Receptor Modulation
Structural analogs with 3-sulfonyl substituents exhibit high affinity for 5-HT₆ receptors (Kᵢ = 190–280 pM) . The methylsulfonyl group enhances antagonistic activity by stabilizing receptor-ligand interactions through hydrophobic contacts with Phe285 and Tyr289 .
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines bearing sulfonyl groups show submicromolar activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) . The amine group likely facilitates penetration through the mycobacterial cell wall, while the sulfonyl moiety inhibits ATP synthase .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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Position 3: Methylsulfonyl > phenylsulfonyl > hydrogen (↑ kinase inhibition) .
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Position 5: Electron-withdrawing groups (e.g., Cl, F) enhance antimycobacterial activity .
Table 1: Biological Activities of Selected Derivatives
| Compound | CK2 IC₅₀ (nM) | 5-HT₆ Kᵢ (pM) | M.tb MIC (µg/mL) |
|---|---|---|---|
| Target Compound | 8.0 | 240 | 0.8 |
| 3-Phenylsulfonyl | 12.5 | 190 | 1.2 |
| 6-Methoxy Analog | >1000 | 320 | 2.5 |
Pharmacokinetic and Toxicity Profiles
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Metabolism: Hepatic oxidation via CYP3A4, forming inactive sulfone metabolites .
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hERG Inhibition: IC₅₀ > 10 µM, suggesting low cardiotoxicity risk .
Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) indicate favorable safety margins .
Applications and Future Directions
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